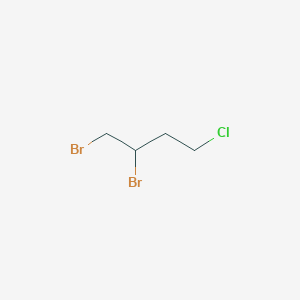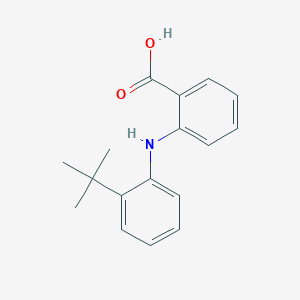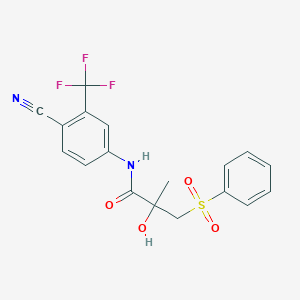
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine is an acyclic guanosine analog with structural similarities to acyclovir and penciclovir. It is known for its potent antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound is also referred to as omaciclovir in some scientific literature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine typically involves the reaction of guanine with a suitable alkylating agent. One common method includes the use of 4-hydroxy-2-(hydroxymethyl)butyl bromide as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral agents.
Biology: Studied for its effects on viral replication and cellular metabolism.
Medicine: Investigated for its antiviral properties, particularly against herpesviruses. .
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine involves its conversion to mono-, di-, and triphosphate derivatives in virus-infected cells. The triphosphate form inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, thereby preventing viral DNA synthesis and replication . This compound is not an obligate chain terminator but supports limited DNA chain extension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: 9-[(2-hydroxyethoxy)methyl]guanine
Penciclovir: 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine
Comparison
Eigenschaften
IUPAC Name |
2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFBAWJWLXVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869696 |
Source


|
| Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105868-85-7 |
Source


|
| Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














